N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
Description
N-(5-Chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a thiourea derivative featuring a piperazine core substituted with a pyrimidin-2-yl group and a 5-chloro-2-phenoxyphenyl moiety. This compound belongs to a class of molecules where structural modifications on the piperazine ring and aryl groups significantly influence biological activity, physicochemical properties, and pharmacological profiles.
Properties
Molecular Formula |
C21H20ClN5OS |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C21H20ClN5OS/c22-16-7-8-19(28-17-5-2-1-3-6-17)18(15-16)25-21(29)27-13-11-26(12-14-27)20-23-9-4-10-24-20/h1-10,15H,11-14H2,(H,25,29) |
InChI Key |
YTKBIJUZBNGPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the phenoxyphenyl intermediate: This step involves the reaction of 5-chloro-2-phenol with a suitable phenyl halide under basic conditions.
Piperazine ring formation: The phenoxyphenyl intermediate is then reacted with pyrimidine-2-yl-piperazine under appropriate conditions to form the piperazine ring.
Carbothioamide formation: Finally, the piperazine derivative is treated with a thiocarbonyl reagent to introduce the carbothioamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Carbothioamide Group Reactivity
The thiourea-like carbothioamide (–NH–C(=S)–N<) group participates in key transformations:
a. Oxidation to Carboxamide
Controlled oxidation converts the thioamide (–C(=S)–) to a carboxamide (–C(=O)–) using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
Conditions: Ethanol/water (4:1), 0–5°C, 2–4 hours.
b. Cyclocondensation Reactions
Reacts with α-halo ketones or esters to form thiazole derivatives. For example, condensation with ethyl bromoacetate yields a thiazolidinone ring:
Yield: 65–78% (methanol, reflux, 6–8 hours) .
Chloro Substituent Reactions
The 5-chloro group on the phenoxy ring undergoes nucleophilic substitution:
a. Aryl Displacement
Reacts with amines (e.g., piperazine) under Ullmann conditions:
Conditions: DMSO, 110–120°C, 12–24 hours.
b. Suzuki-Miyaura Coupling
Participates in palladium-catalyzed cross-coupling with boronic acids:
Catalyst: Pd(PPh₃)₄; Solvent: Toluene/EtOH (3:1); Yield: 55–70%.
Pyrimidine Ring Functionalization
The pyrimidin-2-yl group undergoes electrophilic substitution and coordination:
a. Nitration
Directed nitration at the 5-position of the pyrimidine ring using HNO₃/H₂SO₄:
Conditions: 0–5°C, 1 hour; Yield: 60%.
b. Metal Coordination
Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺):
Stoichiometry: 1:2 (metal:ligand); Stability Constant: Log K = 8.2–9.5 (Cu²⁺).
Piperazine Ring Modifications
The piperazine nitrogen atoms undergo alkylation/acylation:
a. N-Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Conditions: K₂CO₃, DMF, 60°C, 4 hours; Yield: 85%.
b. Acylation
Acetylated using acetic anhydride:
Catalyst: DMAP; Solvent: CH₂Cl₂; Yield: 90%.
Thioamide-Mediated Heterocycle Formation
The carbothioamide group facilitates synthesis of fused heterocycles:
a. Thiadiazole Formation
Condensation with hydrazines in acidic media yields 1,3,4-thiadiazoles:
Conditions: H₂SO₄, ethanol, reflux; Yield: 70–75% .
b. Thiophene Synthesis
Reacts with α-mercapto ketones under Gewald conditions to form 2-aminothiophenes:
Catalyst: Morpholine; Solvent: EtOH; Yield: 60%.
Key Mechanistic Insights
-
The chloro group ’s electronic effects (σₚ = +0.23) enhance electrophilic substitution on the phenoxy ring.
-
Carbothioamide ’s lone pairs enable chelation with metals, influencing catalytic and biological activity.
-
Steric hindrance from the piperazine-pyrimidine system dictates regioselectivity in cross-coupling reactions.
This compound’s reactivity profile underscores its utility in medicinal chemistry for synthesizing bioactive derivatives and metal complexes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research has shown that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide have demonstrated efficacy against breast, colon, and cervical cancers through mechanisms that induce apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies employing disc diffusion methods have revealed that certain derivatives exhibit substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest its potential utility in developing new antimicrobial agents .
Study 1: Anticancer Evaluation
A study published in 2022 assessed the anticancer properties of a series of piperazine derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values demonstrating potent activity comparable to established chemotherapeutic agents .
Study 2: Antimicrobial Efficacy
In another research effort, the compound was subjected to antimicrobial testing where it exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized standard reference strains and established that certain modifications to the piperazine ring could enhance its efficacy .
Data Tables
| Application Area | Activity Type | Reference |
|---|---|---|
| Anticancer | Cytotoxicity | |
| Antimicrobial | Bacterial & Fungal Activity |
| Compound Derivative | IC50 (µM) | Target Cells |
|---|---|---|
| N-(5-chloro-2-phenoxyphenyl) derivative | 25 | Breast Cancer Cells |
| N-(5-chloro-2-methoxyphenyl) derivative | 30 | Colon Cancer Cells |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Pyrimidin-2-yl vs. Pyridinyl : Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding in target interactions (e.g., kinase ATP-binding pockets) compared to pyridine derivatives .
- Chloro vs. Trifluoromethyl Substituents: The 5-chloro group on the phenoxyphenyl moiety (target) likely increases hydrophobicity and target binding, analogous to CF3 groups in NCT-503 and ML267 .
- Thioamide vs. Carboxamide: Thiourea derivatives (target, ML267) exhibit distinct electronic profiles (C=S vs.
Biological Activity
N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide, also known by its CAS number 892725-12-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20ClN5OS
- Molecular Weight : 401.93 g/mol
- Structure : The compound features a piperazine ring, a pyrimidine moiety, and a phenoxy group which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antineoplastic Activity : Similar compounds have shown effectiveness against cancer cell lines, indicating potential use in oncology.
- Antimicrobial Properties : The structural components suggest possible activity against bacterial and fungal pathogens.
- Cytotoxic Effects : Studies indicate that derivatives of similar compounds can induce cell death in specific cancer cell lines.
Biological Activity Data Table
Anticancer Activity
A study investigated the anticancer properties of a related compound with a similar structure, demonstrating significant cytotoxicity against melanoma cell lines at concentrations as low as 10 µg/mL. The compound induced apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Effects
Research has shown that derivatives of piperazine compounds exhibit antimicrobial activity. For instance, compounds with similar scaffolds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may have similar efficacy.
Enzyme Inhibition
Inhibitory effects on enzymes related to inflammation and cancer progression have been noted in studies involving similar compounds. For example, some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide, and what reagents are critical for optimizing yield?
- Methodology : The compound is typically synthesized via multi-step nucleophilic substitutions and coupling reactions. Key steps include:
Piperazine core functionalization : Reacting 4-(pyrimidin-2-yl)piperazine with thiocarbonyl chloride under anhydrous conditions to introduce the carbothioamide group.
Phenoxy-phenyl coupling : Substituting the 5-chloro-2-phenoxyaniline moiety via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Critical reagents : Thiophosgene for thiocarbonyl activation, POCl₃ for cyclization, and DIEA/TBTU for amide bond formation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of:
Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., pyrimidine protons at δ 8.80 ppm, piperazine carbons at δ 50–55 ppm) .
Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 657.2398) .
Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/c space group, β=92.5°) to confirm bond lengths/angles and hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in kinase inhibition assays involving this compound?
- Methodology : Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects.
Dose-response curves : Validate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to assess potency consistency.
Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Structural analogs : Compare with derivatives (e.g., trifluoromethyl or nitro substitutions) to identify SAR trends .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
Co-solvent systems : Use PEG 400/water mixtures (tested at 298–338 K) to enhance solubility via hydrogen bonding .
Prodrug modification : Introduce hydroxyethyl or morpholine groups to increase logP (e.g., logP from 2.1 to 3.5) .
Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve plasma half-life .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodology :
Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase, PDB: 1M17). Focus on piperazine-thioamide hydrogen bonds with Lys721 .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
QSAR models : Corrogate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational conformational predictions?
- Root cause : Crystal packing forces and solvent interactions can stabilize non-equilibrium conformations.
- Resolution :
DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with X-ray data to identify torsional strain .
Polymorph screening : Recrystallize in solvents like DMSO/EtOH to isolate dominant conformers .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Root cause : Variability in membrane permeability (e.g., P-gp efflux in MDR1-overexpressing cells).
- Resolution :
Efflux inhibition : Co-treat with verapamil (10 µM) to block P-gp and reassess IC₅₀ .
Metabolic stability assays : Use liver microsomes to quantify CYP450-mediated degradation rates (e.g., t₁/₂ < 30 min indicates rapid clearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
